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molecular formula C10H9F2IN4S B8343798 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine CAS No. 1111638-16-4

4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine

Cat. No. B8343798
M. Wt: 382.17 g/mol
InChI Key: HJCRMMDRZUEZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772246B2

Procedure details

To a solution of Intermediate A (83 g, 0.26 mol) in DMF (600 mL) were K2CO3 (58 g, 0.417 mol) and 1,1-difluoro-2-iodo-ethane (60 g, 0.313 mol). Then the mixture was stirred at room temperature overnight. TLC (CH2Cl2: MeOH=20:1) showed the reaction was complete. The mixture was concentrated and the solid was diluted with CH2Cl2 (500 mL). The slurry was filtered and the filtrate was concentrated to give crude product, which was purified via prep. SFC to give compound B-33-1 (41.1 g, 41.3%) as a white solid.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
58 g
Type
reactant
Reaction Step Two
Name
1,1-difluoro-2-iodo-ethane
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([S:13][CH3:14])[N:8]=1.C([O-])([O-])=O.[K+].[K+].[F:21][CH:22]([F:25])[CH2:23]I.C(Cl)Cl>CN(C=O)C.CO>[F:21][CH:22]([F:25])[CH2:23][N:5]1[CH:4]=[C:3]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([S:13][CH3:14])[N:8]=2)[C:2]([I:1])=[N:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
IC1=C(C=NN1)C1=NC(=NC=C1)SC
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
1,1-difluoro-2-iodo-ethane
Quantity
60 g
Type
reactant
Smiles
FC(CI)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the solid was diluted with CH2Cl2 (500 mL)
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified via prep
CUSTOM
Type
CUSTOM
Details
SFC to give compound B-33-1 (41.1 g, 41.3%) as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(CN1N=C(C(=C1)C1=NC(=NC=C1)SC)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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